Pirtobrutinib - 2101700-15-4

Pirtobrutinib

Catalog Number: EVT-8278603
CAS Number: 2101700-15-4
Molecular Formula: C22H21F4N5O3
Molecular Weight: 479.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pirtobrutinib is a secondary carboxamide resulting from the formal condensation of the carboxy group of 5-fluoro-2-methoxybenzoic acid with the amino group of 5-amino-3-[4-(aminomethyl)phenyl]-1-[(2S)-1,1,1-trifluoropropan-2-yl]-1H-pyrazole-4-carboxamide. It is a BTK inhibitor used for the treatment of adult patients with chronic lymphocytic leukemia or small lymphocytic lymphoma. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor, an antineoplastic agent and an apoptosis inducer. It is a monomethoxybenzene, a member of monofluorobenzenes, a member of benzamides, a secondary carboxamide, a primary carboxamide, an organofluorine compound, a member of pyrazoles and a primary amino compound.
Pirtobrutinib is a small molecule and a highly selective non-covalent inhibitor of Bruton’s tyrosine kinase (BTK). Its high selectivity has been associated with lower discontinuation rates due to adverse events and a lower incidence of atrial fibrillation. Unlike BTK covalent inhibitors, such as [ibrutinib], that bind to the cysteine 481 (Cys481) amino acid within the active site of BTK, the inhibitory activity of pirtobrutinib is maintained even in the presence of Cys481 mutations. Although the mechanisms of resistance to covalent BTK inhibitors have not been fully elucidated, it appears that the presence of Cys481 mutations is the most common reason for resistance to covalent BTK inhibitors. However, other mutations may confer resistance to non-covalent BTK inhibitors such as pirtobrutinib. In January 2023, the use of pirtobrutinib for the treatment of relapsed or refractory mantle cell lymphoma (MCL) after at least two lines of systemic therapy was approved under the FDA's Accelerated Approval pathway.
Pirtobrutinib is a Kinase Inhibitor. The mechanism of action of pirtobrutinib is as a Bruton's Tyrosine Kinase Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Cytochrome P450 3A Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
Pirtobrutinib is an orally available, selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor with potential antineoplastic activity. Upon oral administration, pirtobrutinib selectively and reversibly binds to BTK. This prevents both the activation of the B-cell antigen receptor (BCR) signaling pathway and BTK-mediated activation of downstream survival pathways, thereby inhibiting the growth of malignant B-cells that overexpress BTK. Reversible binding of LOXO-305 may preserve antitumor activity in the presence of certain acquired resistance mutations, including C481 mutated BTK, and limit toxicity associated with inhibition of other non-BTK kinases. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed or mutated in B-cell malignancies; it plays an important role in the development, activation, signaling, proliferation and survival of B-lymphocytes.
Source and Classification

Pirtobrutinib was developed by Loxo Oncology and is currently under investigation for its efficacy in treating chronic lymphocytic leukemia and other B-cell malignancies. Its classification as a noncovalent inhibitor allows it to bind reversibly to the adenosine triphosphate-binding site of Bruton's tyrosine kinase, providing a therapeutic option for patients who have become resistant to other treatments.

Synthesis Analysis

Methods and Technical Details

The synthesis of pirtobrutinib involves several key steps, utilizing advanced organic chemistry techniques. The initial step typically includes constructing the core structure through reactions such as Suzuki coupling or Buchwald-Hartwig cross-coupling.

The detailed synthetic route involves:

  1. Formation of the Core Structure: Utilizing palladium-catalyzed reactions to form the central aromatic system.
  2. Functionalization: Introducing various functional groups that enhance the binding affinity and selectivity towards Bruton's tyrosine kinase.
  3. Purification: Employing high-performance liquid chromatography to isolate the final compound in high purity.

The synthesis process is optimized for yield and purity, ensuring that the final product meets the necessary pharmacological standards for clinical application.

Molecular Structure Analysis

Structure and Data

Pirtobrutinib has a complex molecular structure characterized by its ability to fit into the adenosine triphosphate-binding pocket of Bruton's tyrosine kinase. The molecular formula is C19H22ClN5OC_{19}H_{22}ClN_{5}O, and its molecular weight is approximately 359.86 g/mol.

The structural analysis reveals:

  • Key Functional Groups: The presence of a chlorophenyl group and a piperazine moiety contributes to its binding properties.
  • Conformation: X-ray crystallography studies show that pirtobrutinib binds in a unique orientation that allows it to inhibit both wild-type and mutant forms of Bruton's tyrosine kinase effectively.
Chemical Reactions Analysis

Reactions and Technical Details

Pirtobrutinib undergoes several chemical reactions during its synthesis, primarily focusing on forming stable bonds with key functional groups. Important reactions include:

  • Suzuki Coupling Reaction: This reaction forms carbon-carbon bonds between aryl halides and boronic acids, crucial for constructing the aromatic framework.
  • Amidation Reactions: These reactions introduce amide linkages that enhance the compound's biological activity.

The stability of pirtobrutinib is attributed to its noncovalent binding mechanism, which allows for reversible interactions with Bruton's tyrosine kinase without permanently modifying the enzyme.

Mechanism of Action

Process and Data

Pirtobrutinib exerts its pharmacological effects by selectively inhibiting Bruton's tyrosine kinase, thereby disrupting downstream signaling pathways critical for B-cell proliferation and survival.

Key aspects of its mechanism include:

  • Inhibition of Phosphorylation: Pirtobrutinib effectively inhibits the autophosphorylation of key residues on Bruton's tyrosine kinase (Y223) and prevents phosphorylation at Y551, which is essential for activating downstream signaling cascades.
  • Selectivity: It shows high selectivity for Bruton's tyrosine kinase over other kinases, minimizing off-target effects and potential side effects associated with other treatments.

Clinical studies have demonstrated that pirtobrutinib maintains efficacy against both wild-type and mutant forms of Bruton's tyrosine kinase, including commonly encountered mutations like C481S.

Physical and Chemical Properties Analysis

Physical Properties

Pirtobrutinib exhibits several notable physical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: It shows good solubility in organic solvents but limited solubility in water, which is typical for many small-molecule inhibitors.

Chemical Properties

  • Stability: Pirtobrutinib is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Half-Life: The compound has a half-life of approximately 20 hours, allowing for sustained inhibition of Bruton's tyrosine kinase throughout dosing intervals.
Applications

Scientific Uses

Pirtobrutinib is primarily used in clinical settings for treating various B-cell malignancies, including:

  • Chronic Lymphocytic Leukemia: It provides an option for patients who have become resistant to covalent inhibitors such as ibrutinib.
  • Mantle Cell Lymphoma: Clinical trials are ongoing to evaluate its effectiveness in this aggressive form of lymphoma.

Additionally, ongoing research aims to explore its potential applications in other hematological cancers and solid tumors where Bruton's tyrosine kinase plays a role in tumorigenesis.

Introduction to Bruton Tyrosine Kinase Inhibitors in Oncological Therapeutics

Role of Bruton Tyrosine Kinase in B-Cell Signaling and Oncogenesis

Bruton Tyrosine Kinase is a cytoplasmic, non-receptor tyrosine kinase belonging to the Tec kinase family. It acts as a critical signaling node downstream of the B-cell receptor, mediating activation pathways essential for B-cell development, differentiation, proliferation, and survival. Upon antigen engagement with the B-cell receptor, Bruton Tyrosine Kinase is phosphorylated and activates key downstream effectors including phospholipase C gamma 2, nuclear factor kappa B, and mitogen-activated protein kinase pathways. These cascades drive transcriptional programs promoting B-cell maturation and antibody production.

In B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia, dysregulated Bruton Tyrosine Kinase signaling confers a survival advantage to malignant clones. Constitutive activation occurs through both B-cell receptor-dependent and independent mechanisms, leading to unchecked proliferation and accumulation of neoplastic B-cells in lymphoid tissues and bone marrow. Genomic alterations (e.g., mutations, amplifications) further potentiate Bruton Tyrosine Kinase-driven oncogenesis. Targeting this kinase disrupts critical survival signals, making it a cornerstone of therapeutic strategies for B-cell malignancies.

Table 1: Bruton Tyrosine Kinase Functions in Normal vs. Malignant B-Cells

Biological ProcessNormal B-Cell FunctionPathogenic Role in Malignancies
ProliferationAntigen-induced clonal expansionConstitutive, dysregulated proliferation
Survival SignalingTransient activation preventing apoptosisSustained anti-apoptotic signaling
Tissue MigrationDirected homing to lymphoid organsEnhanced microenvironmental retention and survival
Transcriptional RegulationContext-dependent gene expressionPro-survival gene expression dominance

Evolution of Bruton Tyrosine Kinase Inhibitors: Covalent versus Non-Covalent Mechanisms

The development of Bruton Tyrosine Kinase inhibitors represents a paradigm shift in treating B-cell malignancies. First-generation covalent inhibitors (e.g., ibrutinib) function through irreversible binding to a cysteine residue (C481) within the adenosine triphosphate-binding domain of Bruton Tyrosine Kinase. This mechanism permanently inactivates the kinase until new protein synthesis occurs, providing potent suppression. Second-generation covalent inhibitors (e.g., acalabrutinib, zanubrutinib) were engineered for improved selectivity to mitigate off-target toxicities associated with ibrutinib but retain the C481-targeting irreversible mechanism.

Non-covalent Bruton Tyrosine Kinase inhibitors (e.g., pirtobrutinib) represent a distinct pharmacological class. These agents reversibly bind Bruton Tyrosine Kinase without engaging the C481 residue, utilizing hydrogen bonding and hydrophobic interactions within the adenosine triphosphate-binding pocket. This binding mode allows inhibition regardless of C481 mutation status and facilitates sustained target engagement governed by pharmacokinetic half-life and binding affinity rather than new protein turnover. Pirtobrutinib exhibits sub-nanomolar potency against both wild-type Bruton Tyrosine Kinase and C481-mutated isoforms, maintaining efficacy where covalent inhibitors fail. Its biochemical profile enables inhibition of Bruton Tyrosine Kinase with high specificity and a lower risk of off-target kinase effects.

Table 2: Comparison of Covalent and Non-Covalent Bruton Tyrosine Kinase Inhibitor Mechanisms

PropertyCovalent Inhibitors (e.g., Ibrutinib, Acalabrutinib)Non-Covalent Inhibitor (Pirtobrutinib)
Binding MechanismIrreversible covalent bond with Cysteine 481Reversible non-covalent binding
Target SpecificityModerate (Off-target effects possible)High (Highly selective for Bruton Tyrosine Kinase)
Impact of C481 MutationsAbrogated binding and efficacyPreserved binding and efficacy
Pharmacodynamic DriverTarget occupancy dependent on protein turnoverBinding governed by concentration and affinity
Primary Resistance MechanismMutations at C481 or Bruton Tyrosine Kinase kinase domainEmergence of Bruton Tyrosine Kinase gatekeeper mutations (e.g., T474, L528)

Clinical Limitations of Covalent Bruton Tyrosine Kinase Inhibitors and Emergence of Resistance

Despite transformative clinical benefits, covalent Bruton Tyrosine Kinase inhibitors face significant limitations. Acquired resistance, often driven by mutations in Bruton Tyrosine Kinase (particularly the C481 residue), leads to treatment failure in a substantial proportion of patients. The C481S mutation, the most common variant, disrupts the covalent binding essential for first- and second-generation inhibitors. In chronic lymphocytic leukemia, resistance develops in approximately 50-80% of patients over several years of therapy, culminating in disease progression. Patients with Richter transformation (an aggressive lymphoma arising from chronic lymphocytic leukemia) exhibit particularly poor outcomes after covalent Bruton Tyrosine Kinase inhibitor failure, with median overall survival often less than six months and no established standard of care [2].

Beyond C481 mutations, resistance involves multiple mechanisms:

  • Alternative Bruton Tyrosine Kinase Mutations: Kinase domain mutations (e.g., T474I, L528W) can emerge under selective pressure, impairing inhibitor binding or function [3] [6].
  • Activation of Bypass Pathways: Mutations in downstream signaling molecules like phospholipase C gamma 2 or upstream regulators can sustain B-cell receptor signaling independently of Bruton Tyrosine Kinase activity. Aberrant signaling through alternative kinases (e.g., spleen tyrosine kinase, mitogen-activated protein kinase) also contributes.
  • Non-Bruton Tyrosine Kinase Genomic Alterations: High-risk genomic features like tumor protein 53 disruption, NOTCH1 mutations, or complex karyotype are enriched post-covalent Bruton Tyrosine Kinase inhibitor therapy and confer aggressive, treatment-resistant biology [6] [8].
  • Clonal Evolution and Selection: Pre-existing subclones harboring resistance mutations can expand during therapy. Genomic analysis reveals that mutations conferring pirtobrutinib resistance (e.g., T474, L528) are often detectable at low variant allele frequencies before treatment initiation and are selected during therapy [3].

These resistance mechanisms highlight the need for agents active against C481-mutated Bruton Tyrosine Kinase and capable of overcoming or delaying alternative resistance pathways. Pirtobrutinib addresses the C481 limitation directly. However, its use also reveals a distinct resistance landscape characterized by the emergence of non-C481 Bruton Tyrosine Kinase mutations and non-Bruton Tyrosine Kinase alterations, underscoring the ongoing challenge of clonal evolution in B-cell malignancies.

Table 3: Major Resistance Mechanisms to Covalent Bruton Tyrosine Kinase Inhibitors and Implications for Pirtobrutinib

Resistance MechanismPrevalence in Covalent Bruton Tyrosine Kinase Inhibitor FailureImpact on Pirtobrutinib SensitivityEvidence Source
BTK C481S Mutation60-80% of progressionsMaintains sensitivity (Primary target of pirtobrutinib) [3] [8]
BTK Kinase Domain Mutations (T474, L528)10-20% (Often co-occurring with C481S)Associated with acquired resistance [3] [6]
PLCG2 Mutations10-30%Variable; may confer partial resistance via downstream signaling [3] [6]
TP53 Alterations / Del(17p)Highly enriched post-progressionDoes not preclude initial response; may impact durability [5] [8]
BCL2 Overexpression / MutationsEmerging mechanismPotential for combination strategies [6] [8]
Non-BTK Pathway Activation (e.g., NOTCH1, MAPK)20-40%Intrinsic or acquired resistance possible [6]

Analysis of the phase 1/2 BRUIN trial revealed that among 49 covalent Bruton Tyrosine Kinase inhibitor pre-treated chronic lymphocytic leukemia patients who progressed on pirtobrutinib, 71% acquired one or more new mutations, with 55% acquiring Bruton Tyrosine Kinase mutations (primarily gatekeeper T474 or kinase-impaired L528W variants). Notably, nearly all patients (92%) showed clearance or reduction of BTK C481 variant allele frequency at progression, demonstrating a shift in clonal dominance under pirtobrutinib selective pressure. Importantly, 29% of progressing patients had no identifiable mutations in the analyzed 74-gene panel, implicating non-genomic resistance mechanisms such as microenvironmental survival signals or epigenetic adaptations [3]. This evolving understanding of resistance mechanisms guides the development of sequential and combination therapies targeting both Bruton Tyrosine Kinase-dependent and independent survival pathways.

Properties

CAS Number

2101700-15-4

Product Name

Pirtobrutinib

IUPAC Name

5-amino-3-[4-[[(5-fluoro-2-methoxybenzoyl)amino]methyl]phenyl]-1-[(2S)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carboxamide

Molecular Formula

C22H21F4N5O3

Molecular Weight

479.4 g/mol

InChI

InChI=1S/C22H21F4N5O3/c1-11(22(24,25)26)31-19(27)17(20(28)32)18(30-31)13-5-3-12(4-6-13)10-29-21(33)15-9-14(23)7-8-16(15)34-2/h3-9,11H,10,27H2,1-2H3,(H2,28,32)(H,29,33)/t11-/m0/s1

InChI Key

FWZAWAUZXYCBKZ-NSHDSACASA-N

SMILES

CC(C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N

Solubility

Practically insoluble or insoluble

Canonical SMILES

CC(C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N

Isomeric SMILES

C[C@@H](C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.